Benzo[b]thiophen-2-yl(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
Description
Benzo[b]thiophen-2-yl(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a synthetic organic compound featuring a benzo[b]thiophene core linked via a methanone bridge to a piperidine moiety substituted with a 3-cyclopropyl-1,2,4-oxadiazol-5-ylmethyl group. The cyclopropyl substituent on the oxadiazole may enhance metabolic stability and conformational rigidity, while the benzo[b]thiophene scaffold is associated with bioactivity in antiviral and anticancer agents.
Properties
IUPAC Name |
1-benzothiophen-2-yl-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c24-20(17-11-15-5-1-2-6-16(15)26-17)23-9-3-4-13(12-23)10-18-21-19(22-25-18)14-7-8-14/h1-2,5-6,11,13-14H,3-4,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGUFAWPTZDFDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=CC=CC=C3S2)CC4=NC(=NO4)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that thiophene-based analogs have been studied extensively for their potential as biologically active compounds. They have shown a variety of biological effects, making them of interest to medicinal chemists.
Mode of Action
The exact mode of action of this compound is currently unknown. Thiophene derivatives are known to interact with various biological targets, leading to a range of effects
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzo[d]thiazol-2-yl Analogue
A structurally related compound, Benzo[d]thiazol-2-yl(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone, replaces the benzo[b]thiophene with a benzo[d]thiazole ring. Key differences include:
- Lipophilicity : Benzo[b]thiophene (clogP ~2.8) is more lipophilic than benzo[d]thiazole (clogP ~2.1), which may influence blood-brain barrier penetration.
- Metabolic Stability : The oxadiazole-cyclopropyl group in both compounds likely confers resistance to oxidative metabolism, but the thiazole’s nitrogen may increase susceptibility to enzymatic degradation.
Oxadiazole-Containing Derivatives in Patents
Compound 76 (EP 2 697 207 B1) shares the 3-cyclopropyl-1,2,4-oxadiazol-5-yl group but incorporates a morpholine-xazolidinone scaffold instead of piperidine-methanone. This structural divergence suggests:
- Target Selectivity: The morpholine-xazolidinone system may target proteases or kinases, whereas the piperidine-methanone in the target compound could favor GPCRs (e.g., serotonin receptors).
- Synthetic Accessibility: The target compound’s piperidine-methanone linkage simplifies synthesis compared to the stereochemically complex morpholine-xazolidinone in Compound 76.
Piperidine-Oxadiazole Building Blocks
Enamine Ltd’s catalog lists rac-(2R,6R)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-6-methylmorpholine-4-carboxamide , which highlights the prevalence of oxadiazole-piperidine hybrids in drug discovery. Key comparisons include:
Structural and Functional Analysis Table
Research Implications and Limitations
While structural analogs suggest the target compound’s promise in CNS drug development, direct pharmacological data are absent in the provided evidence. The benzo[b]thiophene scaffold’s historical success in drug design (e.g., raloxifene derivatives) supports further investigation. However, the oxadiazole-cyclopropyl group’s steric effects on piperidine conformation remain unstudied. Experimental validation of binding affinity, solubility, and metabolic stability is critical.
Q & A
Q. What are the critical synthetic steps and optimal reaction conditions for synthesizing this compound?
The synthesis typically involves multi-step reactions, including:
- Coupling of the benzo[b]thiophene moiety with the piperidine scaffold via nucleophilic acyl substitution or Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
- Formation of the 3-cyclopropyl-1,2,4-oxadiazole group , which may require cyclopropanation under controlled conditions (e.g., using trimethylsulfoxonium iodide) followed by oxadiazole ring closure via nitrile oxide cycloaddition .
- Optimization strategies : Use of anhydrous solvents (DMF, THF), reflux conditions (80–120°C), and catalysts like palladium complexes for coupling efficiency. Monitoring via TLC and HPLC ensures intermediate purity .
Q. Which analytical techniques are prioritized for structural validation, and how are elemental analysis discrepancies addressed?
- 1H/13C-NMR : Assigns proton and carbon environments, confirming regiochemistry (e.g., piperidine substitution patterns) .
- HPLC : Determines purity (>95% peak area at 254 nm) and retention time consistency .
- Elemental analysis cross-verification : Discrepancies in C/H/N ratios (e.g., ±0.3% in ) are resolved by repeating synthesis under inert atmospheres, employing mass spectrometry (HRMS) for molecular ion validation, or using alternative purification methods (e.g., preparative HPLC) .
Advanced Research Questions
Q. How can the stability of the cyclopropane-oxadiazole moiety be enhanced during synthesis?
- Temperature control : Limit exposure to high temperatures (>100°C) during oxadiazole formation to prevent ring-opening .
- Protective groups : Use tert-butoxycarbonyl (Boc) or benzyl groups to shield reactive sites during piperidine functionalization .
- Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while avoiding protic solvents that may hydrolyze the oxadiazole .
Q. What methodologies resolve contradictions between computational conformational predictions and crystallographic data?
- X-ray crystallography : Refine crystal structures using SHELXL to resolve torsional ambiguities (e.g., piperidine chair vs. boat conformations) .
- DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental bond lengths/angles. Adjust force fields in molecular dynamics simulations to account for solvent effects .
- Variable-temperature NMR : Probe dynamic conformational changes (e.g., ring puckering) by analyzing signal splitting at low temperatures (−40°C) .
Q. Which catalytic systems improve yield in key coupling reactions for benzoylpiperidine derivatives?
- Pd(PPh3)4 : Effective for Suzuki-Miyaura coupling of aryl halides with boronic acid derivatives (yields >75%) .
- HATU/DIPEA : Facilitates amide bond formation between carboxylic acids and amines under mild conditions (0–25°C) .
- Microwave-assisted synthesis : Reduces reaction times (e.g., 30 min vs. 4 h reflux) for oxadiazole cyclization, improving throughput .
Methodological Considerations
- Data contradiction analysis : When literature methods conflict (e.g., catalyst choice), validate via small-scale parallel reactions (1–5 mmol) with real-time monitoring (TLC/HPLC) .
- Scale-up challenges : Address low yields in multi-step syntheses by optimizing purification (e.g., gradient column chromatography with n-hexane/EtOAc) and minimizing side reactions via dropwise reagent addition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
